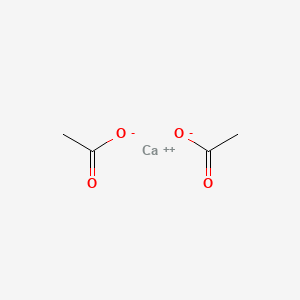
Calcium acetate
Cat. No. B1195843
Key on ui cas rn:
62-54-4
M. Wt: 100.13 g/mol
InChI Key: HFNUUHLSQPLBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05001069
Procedure details


After precisely 4 minutes, 150 μl. of starting reagent, consisting of 1.1 mmole/litre Chromozym® TH (Tos-Gly-ProArg-pNA) and 100 mmole/litre calcium acetate, are added thereto and at 405 nm there is determined in a photometer the time until a definite amount of substrate is reacted by newly formed thrombin to give Tos-Gly-Pro-Arg and p-nitroaniline (pNA). The amount of reacted substrate, which is measured, is defined by a threshold extinction value (for example ΔE=0.2).

Name
calcium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([S:33]([C:36]1[CH:42]=[CH:41][C:39]([CH3:40])=[CH:38][CH:37]=1)(=[O:35])=[O:34])[CH2:2][C:3]([N:5]1[CH2:32][CH2:31][CH2:30][C@H:6]1[C:7]([NH:9][C@H:10]([C:18]([NH:20][C:21]1[CH:29]=[CH:28][C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=1)=[O:19])[CH2:11][CH2:12][CH2:13][NH:14][C:15](=[NH:17])[NH2:16])=[O:8])=[O:4].C([O-])(=[O:45])C.[Ca+2].C([O-])(=O)C>>[NH:1]([S:33]([C:36]1[CH:37]=[CH:38][C:39]([CH3:40])=[CH:41][CH:42]=1)(=[O:35])=[O:34])[CH2:2][C:3]([N:5]1[CH2:32][CH2:31][CH2:30][C@H:6]1[C:7]([NH:9][C@H:10]([C:18]([OH:45])=[O:19])[CH2:11][CH2:12][CH2:13][NH:14][C:15](=[NH:17])[NH2:16])=[O:8])=[O:4].[N+:25]([C:24]1[CH:28]=[CH:29][C:21]([NH2:20])=[CH:22][CH:23]=1)([O-:27])=[O:26] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)NC2=CC=C([N+](=O)[O-])C=C2)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
|
Step Two
|
Name
|
calcium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is reacted by newly formed thrombin
|
Outcomes


Product
Details
Reaction Time |
4 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)O)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
